An In-depth Technical Guide to 1-(3-Bromobenzyl)-1H-pyrazol-4-amine
An In-depth Technical Guide to 1-(3-Bromobenzyl)-1H-pyrazol-4-amine
CAS Number: 1152841-36-5
Abstract
This technical guide provides a comprehensive overview of 1-(3-Bromobenzyl)-1H-pyrazol-4-amine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. While specific literature on this exact compound is sparse, this paper constructs a detailed profile by examining established synthetic routes for analogous N-benzyl pyrazol-4-amines, exploring the well-documented role of the aminopyrazole scaffold in medicinal chemistry, and providing essential information on its physicochemical properties and handling. This document serves as a foundational resource, enabling researchers to leverage the synthetic potential of this molecule in the design and discovery of novel therapeutic agents. We will delve into a probable synthetic pathway, its significance as a versatile intermediate, and its potential applications, all grounded in the fundamental principles of heterocyclic and medicinal chemistry.
Introduction: The Strategic Value of the Aminopyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[2][4] The functionalization of the pyrazole ring with an amino group, creating aminopyrazoles, significantly enhances its utility as a versatile framework in drug discovery.[4][5]
The amino group provides a reactive handle for a variety of chemical transformations, allowing for the facile diversification of the pyrazole scaffold.[6] This strategic positioning of a nucleophilic center enables the construction of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are themselves associated with significant biological activities.[6]
1-(3-Bromobenzyl)-1H-pyrazol-4-amine, in particular, combines three key structural features:
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A Pyrazol-4-amine Core: A privileged scaffold in medicinal chemistry.
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An N-benzyl Group: This substituent at the N1 position of the pyrazole ring offers a route to explore specific interactions with biological targets and can influence the compound's pharmacokinetic properties.
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A 3-Bromobenzyl Moiety: The bromine atom on the benzyl ring serves as a crucial functional handle for further synthetic modifications, most notably through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).
This unique combination of features positions 1-(3-Bromobenzyl)-1H-pyrazol-4-amine as a valuable building block for the synthesis of compound libraries aimed at identifying novel drug candidates.
Physicochemical and Safety Data
While specific experimental data for 1-(3-Bromobenzyl)-1H-pyrazol-4-amine is not extensively reported, the following table summarizes its basic properties and provides safety information based on structurally related aminopyrazole and brominated aromatic compounds.
| Property | Value | Source/Justification |
| CAS Number | 1152841-36-5 | Chemical Abstracts Service |
| Molecular Formula | C₁₀H₁₀BrN₃ | Calculated |
| Molecular Weight | 252.12 g/mol | Calculated |
| Appearance | Likely an off-white to light brown solid | Based on similar compounds[7] |
| Solubility | Expected to be soluble in organic solvents such as DMSO, DMF, and methanol. | General property of similar organic molecules. |
Table 1: Physicochemical Properties
Safety and Handling:
Substituted aminopyrazoles and brominated aromatic compounds should be handled with care in a well-ventilated laboratory, preferably within a fume hood.[8][9][10] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[8][11]
Hazard Statements (Inferred from similar compounds):
Precautionary Measures:
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Avoid breathing dust, fumes, or vapors.[8]
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Wash hands thoroughly after handling.[8]
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In case of contact with eyes, rinse cautiously with water for several minutes.[8]
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If inhaled, remove the person to fresh air and keep comfortable for breathing.[8]
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Store in a cool, dry, and well-ventilated place.[11]
Proposed Synthetic Pathway
A more direct, though potentially less regioselective, method would be the direct N-benzylation of 4-aminopyrazole. However, this could lead to a mixture of N1 and N2 isomers. A more controlled synthesis is outlined below.
3.1. Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the benzyl group from the pyrazole nitrogen, leading back to 4-amino-1H-pyrazole (or a protected version) and 3-bromobenzyl bromide.
Caption: Retrosynthetic analysis of 1-(3-Bromobenzyl)-1H-pyrazol-4-amine.
3.2. Proposed Synthesis Workflow
The proposed synthesis involves the protection of the 4-amino group of 1H-pyrazol-4-amine, followed by N-benzylation, and subsequent deprotection.
Caption: Proposed three-step synthesis of the target compound.
3.3. Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on general laboratory procedures for similar transformations and has not been experimentally validated for this specific compound.
Step 1: Synthesis of tert-butyl (1H-pyrazol-4-yl)carbamate (Protected 4-aminopyrazole)
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To a solution of 1H-pyrazol-4-amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a base like triethylamine (1.2 eq).
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Cool the mixture to 0 °C in an ice bath.
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Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the Boc-protected pyrazole.
Step 2: Synthesis of tert-butyl (1-(3-bromobenzyl)-1H-pyrazol-4-yl)carbamate
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To a solution of tert-butyl (1H-pyrazol-4-yl)carbamate (1.0 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF) or acetonitrile, add a base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) or cesium carbonate (Cs₂CO₃, 1.5 eq) at 0 °C.
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Stir the mixture for 30 minutes at 0 °C.
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Add 3-bromobenzyl bromide (1.1 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction by TLC.
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Upon completion, quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Synthesis of 1-(3-Bromobenzyl)-1H-pyrazol-4-amine (Deprotection)
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Dissolve the purified tert-butyl (1-(3-bromobenzyl)-1H-pyrazol-4-yl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
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Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.
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Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
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Dry the combined organic layers, concentrate, and purify by column chromatography or recrystallization to obtain the final product.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of 1-(3-Bromobenzyl)-1H-pyrazol-4-amine make it a highly attractive starting material for the synthesis of libraries of compounds for screening against various biological targets.
4.1. Kinase Inhibitors
The aminopyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[4] The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site. The N-benzyl group can be directed towards the solvent-exposed region, and the bromobenzyl moiety allows for derivatization to explore the hydrophobic pocket of the ATP-binding site.
4.2. Scaffolding for Fused Heterocyclic Systems
As previously mentioned, the 4-aminopyrazole moiety is a key precursor for the synthesis of fused bicyclic systems like pyrazolo[1,5-a]pyrimidines.[6] These fused systems are of great interest in medicinal chemistry due to their rigid structures and ability to present substituents in well-defined spatial orientations.
4.3. Elaboration via Cross-Coupling Reactions
The bromine atom on the benzyl ring is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the late-stage functionalization of the molecule, enabling the rapid generation of analogues with diverse substituents for SAR studies.
Caption: Potential applications of 1-(3-Bromobenzyl)-1H-pyrazol-4-amine in drug discovery.
Characterization
Detailed experimental characterization data for 1-(3-Bromobenzyl)-1H-pyrazol-4-amine is not available in the public domain. However, the following techniques would be essential for its structural confirmation and purity assessment:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the aromatic protons of the benzyl and pyrazole rings, the methylene protons of the benzyl group, and the amine protons.
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¹³C NMR would provide information on the number and types of carbon atoms in the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the compound.
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Infrared (IR) Spectroscopy: Would show characteristic absorption bands for N-H stretching of the amine and C-H and C=C bonds of the aromatic rings.
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Purity Analysis: High-performance liquid chromatography (HPLC) would be used to determine the purity of the synthesized compound.
Conclusion
1-(3-Bromobenzyl)-1H-pyrazol-4-amine (CAS: 1152841-36-5) is a valuable and versatile building block in the field of medicinal chemistry. While specific data on this compound is limited, its structural components—the aminopyrazole core, the N-benzyl group, and the functionalizable bromobenzyl moiety—suggest significant potential for its use in the synthesis of novel, biologically active molecules. This guide has provided a comprehensive overview based on established chemical principles, including a plausible synthetic route and a discussion of its potential applications, particularly in the development of kinase inhibitors and other therapeutic agents. As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, compounds like 1-(3-Bromobenzyl)-1H-pyrazol-4-amine will undoubtedly play a crucial role in the advancement of medicinal chemistry research.
References
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